molecular formula C17H12ClN3O4S B8698925 (2-(6-chloro-1-(phenylsulfonyl)-1H-indazol-4-yl)oxazol-5-yl)methanol

(2-(6-chloro-1-(phenylsulfonyl)-1H-indazol-4-yl)oxazol-5-yl)methanol

Cat. No. B8698925
M. Wt: 389.8 g/mol
InChI Key: KEEISJGHQXBDBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09102668B2

Procedure details

Zinc chloride (3.6 eq, 1.17 wt, 52.7 g) in tetrahydrofuran (5 vols, 225 ml) is cooled to 0 to 5° C. A solution of the ethyl oxazole-5-carboxylate (1.1 eq, 0.37 wt, 18.1 g, corrected for 92 wt % assay) in tetrahydrofuran (5 vols, 225 ml) is added to the vessel. The suspension is cooled to −10° C. (+/−5° C.) under a nitrogen atmosphere and a 1M solution of bis-(trimethylsilyl)-lithiumamide in tetrahydrofuran (1.80 eq, 4.30 vols, 193 ml) is added over 15 minutes maintaining the temperature at −10° C. (+/−5° C.). The resulting solution is stirred under a nitrogen atmosphere at −10° C. (+/−5° C.) for 1 hour. To the solution is added 6-chloro-4-iodo-1-(phenylsulfonyl)-1H-indazole (1.0 eq, 1.0 wt, 45.0 g) and tetrakis triphenylphosphine palladium (0.03 eq, 0.083 wt, 3.73 g) (the mixture is degassed with vacuum/nitrogen 3 times) and then heated to 60° C. (+/−3° C.) for at least 6 hours. The reaction is then checked by HPLC for completion. The reaction solution is cooled to 0° C. (+/−3° C.) and a solution of 25% w/w diisobutylaluminum hydride in toluene (4.0 eq, 6.4 vols, 288 ml) is added maintaining the temperature at <5° C. The resulting reaction solution is then stirred at 0° C. (+/−3° C.) for at least 1 hour. The reaction is then checked by HPLC (generic) for completion. The reaction mixture is added portion wise to a solution of citric acid (4.0 eq, 2.0 wt, 90 g) in water (10 vols, 450 ml) at 0° C. (+/−5° C.) over ˜1 h. The resulting solution is stirred at 20° C. for 15 minutes, extracted with ethyl acetate (10 vols, 450 ml), the organic layer is washed with water (2×3 vols, 2×135 ml) and filtered through a porosity 4 sinter. The organic layer is then evaporated under reduced pressure (45° C., 100 mbar) to 2 to 3 volumes, dimethyl sulphoxide (10 vols, 450 ml) is added and the solution evaporated under reduced pressure (45° C., 50 mbar) to remove all traces of other solvents. To the solution at 45° C. is added water (5 vols, 225 ml) dropwise over 30 minutes, the resulting reaction mixture is cooled to 20° C. over 3 hr and stirred at 20° C. for at least 15 hrs. The product is filtered, washed with a solution of dimethylsulphoxide:water (1:2) (2 vols, 90 ml), then washed with water (3 vols, 135 ml), then dried under high vacuum at 60° C. (±3° C.) to constant probe temperature to afford (2-(6-chloro-1-(phenylsulfonyl)-1H-indazol-4-yl)oxazol-5-yl)methanol as a beige solid.
Quantity
225 mL
Type
solvent
Reaction Step One
Quantity
52.7 g
Type
catalyst
Reaction Step One
Quantity
18.1 g
Type
reactant
Reaction Step Two
Quantity
225 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
bis-(trimethylsilyl)-lithiumamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
193 mL
Type
solvent
Reaction Step Three
Quantity
45 g
Type
reactant
Reaction Step Four
[Compound]
Name
tetrakis triphenylphosphine palladium
Quantity
3.73 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
288 mL
Type
reactant
Reaction Step Five
Quantity
90 g
Type
reactant
Reaction Step Six
Name
Quantity
450 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]([C:6]([O:8]CC)=O)=[CH:4][N:3]=[CH:2]1.[Cl:11][C:12]1[CH:20]=[C:19]2[C:15]([CH:16]=[N:17][N:18]2[S:21]([C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)(=[O:23])=[O:22])=[C:14](I)[CH:13]=1.[H-].C([Al+]CC(C)C)C(C)C.C1(C)C=CC=CC=1.C(O)(=O)CC(CC(O)=O)(C(O)=O)O>O1CCCC1.O.[Cl-].[Zn+2].[Cl-]>[Cl:11][C:12]1[CH:20]=[C:19]2[C:15]([CH:16]=[N:17][N:18]2[S:21]([C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)(=[O:22])=[O:23])=[C:14]([C:2]2[O:1][C:5]([CH2:6][OH:8])=[CH:4][N:3]=2)[CH:13]=1 |f:2.3,8.9.10|

Inputs

Step One
Name
Quantity
225 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
52.7 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Two
Name
Quantity
18.1 g
Type
reactant
Smiles
O1C=NC=C1C(=O)OCC
Name
Quantity
225 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
bis-(trimethylsilyl)-lithiumamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
193 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
45 g
Type
reactant
Smiles
ClC1=CC(=C2C=NN(C2=C1)S(=O)(=O)C1=CC=CC=C1)I
Name
tetrakis triphenylphosphine palladium
Quantity
3.73 g
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
288 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
90 g
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Name
Quantity
450 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
The resulting solution is stirred under a nitrogen atmosphere at −10° C. (+/−5° C.) for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature at −10° C. (+/−5° C.)
CUSTOM
Type
CUSTOM
Details
is degassed with vacuum/nitrogen 3 times) and
TEMPERATURE
Type
TEMPERATURE
Details
then heated to 60° C. (+/−3° C.) for at least 6 hours
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution is cooled to 0° C. (+/−3° C.)
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature at <5° C
CUSTOM
Type
CUSTOM
Details
The resulting reaction solution
STIRRING
Type
STIRRING
Details
is then stirred at 0° C. (+/−3° C.) for at least 1 hour
STIRRING
Type
STIRRING
Details
The resulting solution is stirred at 20° C. for 15 minutes
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (10 vols, 450 ml)
WASH
Type
WASH
Details
the organic layer is washed with water (2×3 vols, 2×135 ml)
FILTRATION
Type
FILTRATION
Details
filtered through a porosity 4 sinter
CUSTOM
Type
CUSTOM
Details
The organic layer is then evaporated under reduced pressure (45° C., 100 mbar) to 2 to 3 volumes, dimethyl sulphoxide (10 vols, 450 ml)
ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
the solution evaporated under reduced pressure (45° C., 50 mbar)
CUSTOM
Type
CUSTOM
Details
to remove all traces of other solvents
ADDITION
Type
ADDITION
Details
To the solution at 45° C. is added water (5 vols, 225 ml) dropwise over 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
is cooled to 20° C. over 3 hr
Duration
3 h
STIRRING
Type
STIRRING
Details
stirred at 20° C. for at least 15 hrs
FILTRATION
Type
FILTRATION
Details
The product is filtered
WASH
Type
WASH
Details
washed with a solution of dimethylsulphoxide:water (1:2) (2 vols, 90 ml)
WASH
Type
WASH
Details
washed with water (3 vols, 135 ml)
CUSTOM
Type
CUSTOM
Details
dried under high vacuum at 60° C. (±3° C.) to constant probe temperature

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC(=C2C=NN(C2=C1)S(=O)(=O)C1=CC=CC=C1)C=1OC(=CN1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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